molecular formula C11H15NO2 B13816718 Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate

Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B13816718
M. Wt: 193.24 g/mol
InChI Key: WDSGODLRWHDMMD-UHFFFAOYSA-N
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Description

Ethyl 3-cyanobicyclo[320]heptane-3-carboxylate is a bicyclic compound featuring a unique structure that includes a cyano group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate typically involves the cycloaddition reactions of suitable precursors. One common method includes the [2+2] cycloaddition of alkenes with isoxazoline-3-carboxylates under visible light-mediated energy transfer catalysis . This method leverages the biradical nature of the triplet excited state of the isoxazoline-3-carboxylates to achieve the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors and photochemical reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-cyanocyclohexanecarboxylate
  • Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
  • Ethyl 1-cyanocyclobutanecarboxylate

Uniqueness

Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to its monocyclic counterparts. This structural complexity can lead to enhanced reactivity and specificity in various chemical and biological applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate

InChI

InChI=1S/C11H15NO2/c1-2-14-10(13)11(7-12)5-8-3-4-9(8)6-11/h8-9H,2-6H2,1H3

InChI Key

WDSGODLRWHDMMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2CCC2C1)C#N

Origin of Product

United States

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